4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like inha, the enoyl-acyl carrier protein reductase from mycobacterium tuberculosis .
Mode of Action
It’s worth noting that compounds with similar structures have been known to inhibit enzymes by binding tightly and slowing down their activity .
Biochemical Pathways
Similar compounds have been involved in the synthesis of various derivatives that act as inhibitors for different biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 34704 , which could influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been known to cause a reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols .
Preparation Methods
The synthesis of 4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol can be achieved through various synthetic routes. The reaction conditions typically involve the use of bromine and a suitable solvent, such as benzene, under controlled temperature and pressure . Industrial production methods may involve large-scale bromination and subsequent functionalization steps to achieve the desired compound .
Chemical Reactions Analysis
4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol has several scientific research applications, including:
Comparison with Similar Compounds
4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol can be compared with other similar compounds, such as:
4-Bromo-2,6-di-tert-butylphenol: This compound is synthesized by the bromination of 2,6-di-tert-butylphenol and has similar chemical properties.
4-Bromomethyl-2-biphenylcarbonitrile: Another brominated compound with distinct functional groups and applications.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
The uniqueness of this compound lies in its specific functional groups and their combined effects on its chemical and biological properties .
Properties
IUPAC Name |
4-bromo-2-[(2,4-dichloroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(15)6-11(12)16/h1-6,17-18H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTUBAYSXXQINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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